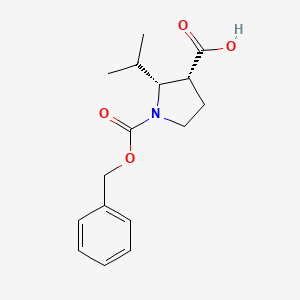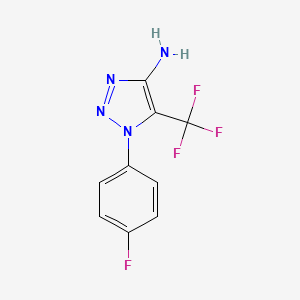
5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of chlorine and fluorine atoms on the indole ring, which can influence its chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloroindole and 6-fluoroindole.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high efficiency and yield. The use of automated reactors and advanced purification techniques can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Substitution: The halogen atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Reduced forms of the compound
Substitution: Substituted indole derivatives
Wissenschaftliche Forschungsanwendungen
5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-6-fluoro-2,3-dihydro-1H-indole
- 6-chloro-5-fluoroindole
- 5-fluoro-6-chloroindole
Uniqueness
5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride is unique due to its specific halogenation pattern, which can influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms on the indole ring distinguishes it from other similar compounds and can result in distinct pharmacological properties .
Eigenschaften
Molekularformel |
C8H8Cl2FN |
|---|---|
Molekulargewicht |
208.06 g/mol |
IUPAC-Name |
5-chloro-6-fluoro-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C8H7ClFN.ClH/c9-6-3-5-1-2-11-8(5)4-7(6)10;/h3-4,11H,1-2H2;1H |
InChI-Schlüssel |
FLHFQNNKGTVPJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=CC(=C(C=C21)Cl)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine](/img/structure/B15308282.png)

![Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B15308295.png)
![rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis](/img/structure/B15308296.png)

![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol](/img/structure/B15308308.png)
![Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid](/img/structure/B15308312.png)
